molecular formula C19H19F2N3O4S3 B2984479 (E)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide CAS No. 1100782-87-3

(E)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide

Cat. No.: B2984479
CAS No.: 1100782-87-3
M. Wt: 487.55
InChI Key: QONVBGLFHSECRA-ZBJSNUHESA-N
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Description

The compound (E)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide is a fluorinated benzothiazole derivative with a unique structural framework. Its core consists of a benzo[d]thiazole ring substituted with two fluorine atoms at positions 4 and 6, a 2-methoxyethyl group at position 3, and a pyrrolidine-2-carboxamide moiety linked via an imine bond. The thiophene-2-sulfonyl group attached to the pyrrolidine ring introduces additional electronic and steric complexity.

Properties

IUPAC Name

N-[4,6-difluoro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F2N3O4S3/c1-28-8-7-23-17-13(21)10-12(20)11-15(17)30-19(23)22-18(25)14-4-2-6-24(14)31(26,27)16-5-3-9-29-16/h3,5,9-11,14H,2,4,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QONVBGLFHSECRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C=C2SC1=NC(=O)C3CCCN3S(=O)(=O)C4=CC=CS4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F2N3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide has garnered attention due to its potential biological activities. This article reviews its chemical properties, biological mechanisms, and therapeutic implications based on available literature.

  • Molecular Formula : C18_{18}H16_{16}F2_{2}N2_{2}O4_{4}S2_{2}
  • Molecular Weight : 426.5 g/mol
  • CAS Number : 896274-85-4

The structure includes a benzo[d]thiazole moiety, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties. The presence of difluoro and methoxyethyl groups enhances lipophilicity and may influence the compound's interaction with biological targets.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities, including:

  • Anticancer Activity :
    • Compounds containing benzo[d]thiazole derivatives have shown promising results in inhibiting tumor growth. For instance, studies have demonstrated that thiazole derivatives can induce apoptosis in cancer cells by activating caspase pathways .
    • A derivative of benzo[d]thiazole was found to inhibit the growth of breast cancer cells by targeting specific signaling pathways involved in cell proliferation .
  • Anti-inflammatory Effects :
    • The compound's potential as an anti-inflammatory agent is supported by studies that highlight the role of thiazole derivatives in modulating inflammatory cytokines such as TNF-alpha and IL-6 .
    • Inhibition of NF-kB signaling pathways has been observed in related compounds, suggesting a mechanism through which inflammation can be reduced.
  • Antimicrobial Properties :
    • Some benzo[d]thiazole derivatives exhibit antimicrobial activity against various pathogens. This activity is often attributed to their ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .

The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that:

  • The compound may interact with specific receptors or enzymes involved in cell signaling pathways.
  • The sulfonamide group could facilitate hydrogen bonding with target proteins, enhancing binding affinity and specificity.

Case Studies

Several studies have focused on the biological activity of compounds structurally related to this compound:

StudyCompoundActivityFindings
Benzothiazole DerivativeAnticancerInduced apoptosis in breast cancer cells via caspase activation.
Thiazole CompoundAnti-inflammatoryReduced levels of TNF-alpha and IL-6 in vitro.
Sulfonamide DerivativeAntimicrobialEffective against Gram-positive bacteria; disrupted cell membrane integrity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, this compound is compared to three analogs with overlapping structural motifs:

Structural Analog 1: 3-(2,5-dioxopyrrolidin-1-yl)-N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)benzamide

  • Key Differences :
    • Substituents: Lacks the thiophene sulfonyl group and methoxyethyl chain; instead, it features a 3-ethyl group and a benzamide linked to a dioxopyrrolidinyl moiety.
    • Electronic Effects: The dioxopyrrolidinyl group may enhance electron-withdrawing properties compared to the methoxyethyl group in the target compound.
    • Pharmacokinetics: The ethyl group likely reduces solubility compared to the polar methoxyethyl substituent .

Structural Analog 2: N'-(4,6-difluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide

  • Key Differences :
    • Core Structure: Replaces the pyrrolidine-2-carboxamide with a dihydrodioxine carbohydrazide group.
    • Functional Groups: The carbohydrazide may confer stronger hydrogen-bonding capacity but lower metabolic stability than the sulfonylated pyrrolidine in the target compound.
    • Synthetic Accessibility: The dihydrodioxine ring is synthetically simpler but less tunable than the thiophene sulfonyl-pyrrolidine system .

Structural Analog 3: Ethyl 2-((5-(benzo[d][1,3]dioxole-5-carboxamido)-1,3,4-thiadiazol-2-yl)thio)propanoate

  • Key Differences: Heterocyclic Diversity: Features a thiadiazole-thioether linkage instead of a benzothiazole-imine scaffold. Bioisosteric Potential: The benzo[d][1,3]dioxole group mimics electron-rich aromatic systems but lacks the fluorination pattern critical for target binding in the primary compound. Solubility: The ethyl ester may improve lipophilicity but reduce aqueous stability relative to the sulfonamide group .

Table 1: Comparative Analysis of Key Properties

Property Target Compound Analog 1 Analog 2 Analog 3
Molecular Weight (g/mol) ~495 (estimated) 473.43 394.35 421.45
Fluorination 4,6-difluoro 4,6-difluoro 4,6-difluoro None
Key Functional Group Thiophene sulfonyl-pyrrolidine Dioxopyrrolidinyl-benzamide Dihydrodioxine-carbohydrazide Thiadiazole-thioether
Solubility (LogP) Moderate (predicted: ~2.8) Low (predicted: ~3.5) Moderate (predicted: ~2.2) High (predicted: ~1.9)
Metabolic Stability Likely high (sulfonamide resistance) Moderate (amide hydrolysis) Low (hydrazide liability) Low (ester hydrolysis)

Mechanistic and Functional Insights

  • Electron-Withdrawing Effects : The 4,6-difluoro substitution in the benzothiazole ring is conserved across analogs, suggesting a shared role in enhancing electrophilicity for nucleophilic attack or receptor binding .
  • Sulfonamide vs. Amide/Carbohydrazide: The thiophene sulfonyl group in the target compound likely improves membrane permeability and target selectivity compared to simpler amides or carbohydrazides, as sulfonamides are known for their enhanced bioavailability and resistance to enzymatic degradation .
  • Steric Considerations : The 2-methoxyethyl chain introduces steric bulk that may hinder off-target interactions compared to smaller substituents like ethyl or hydrogen in analogs .

Q & A

Q. What synthetic strategies are effective for constructing the benzo[d]thiazole core with difluoro and methoxyethyl substituents?

The benzo[d]thiazole scaffold can be synthesized via cyclization of substituted thioureas or through oxidative coupling of 2-aminothiophenols with carbonyl derivatives. For 4,6-difluoro substitution, fluorinated precursors like 2,4-difluoroaniline or halogen-exchange reactions under SNAr conditions are recommended. The 2-methoxyethyl group at position 3 can be introduced via alkylation of a thiazolidinone intermediate using 2-methoxyethyl bromide in ethanol (yields ~60–70%) . NMR (¹H/¹³C) and IR spectroscopy should confirm regioselectivity, particularly monitoring C-F stretches (1050–1150 cm⁻¹) and methoxy C-O vibrations (~1100 cm⁻¹) .

Q. How can the (E)-configuration of the imine bond in this compound be validated experimentally?

X-ray crystallography is the gold standard for confirming stereochemistry. If crystals are unavailable, NOESY NMR can detect spatial proximity between the imine proton and adjacent substituents. For example, in analogous structures, the (E)-isomer shows no NOE correlation between the imine proton and the methoxyethyl group, whereas the (Z)-isomer would exhibit such interactions . Additionally, UV-Vis spectroscopy can differentiate isomers based on π→π* transition shifts (~20 nm difference) .

Q. What are standard protocols for characterizing the thiophen-2-ylsulfonyl moiety?

The sulfonyl group is characterized via:

  • ¹H NMR : Distinct deshielded protons on the thiophene ring (δ 7.2–7.8 ppm).
  • ³¹P NMR (if phosphorylated intermediates exist): Monitoring coupling constants for sulfur-related shifts.
  • Elemental Analysis : Confirming sulfur content (~12–14% for C₁₀H₈F₂O₃S₂).
  • HPLC-MS : Using reverse-phase C18 columns with acetonitrile/water gradients to assess purity (>95%) .

Advanced Research Questions

Q. How do electronic effects of substituents influence the compound’s reactivity in nucleophilic acyl substitution reactions?

Electron-withdrawing groups (e.g., -SO₂-thiophene) enhance electrophilicity at the carboxamide carbonyl, facilitating nucleophilic attack. For example, in analogues, replacing the thiophene-sulfonyl group with electron-donating substituents (e.g., -OMe) reduces reaction rates by 30–40% in aminolysis experiments . Computational DFT studies (e.g., B3LYP/6-31G*) can map electrostatic potential surfaces to predict reactive sites .

Q. What experimental and computational approaches resolve contradictions in reported biological activity data for this compound?

  • Meta-analysis : Compare IC₅₀ values across studies using standardized assays (e.g., kinase inhibition vs. bacterial growth assays).
  • Dose-response curves : Validate potency thresholds (e.g., EC₅₀ < 1 µM for kinase targets) with triplicate replicates.
  • Molecular Dynamics (MD) Simulations : Identify conformational flexibility in aqueous vs. lipid environments, which may explain divergent binding affinities .
  • SAR Studies : Systematically modify substituents (e.g., replacing difluoro with chloro) to isolate structure-activity relationships .

Q. How can flow chemistry optimize the scalability of key intermediates like the pyrrolidine-2-carboxamide moiety?

Continuous-flow systems enhance reproducibility and reduce side reactions:

  • Reactor Design : Use microfluidic channels (0.5–1.0 mm diameter) for precise temperature control (60–80°C).
  • Residence Time : Optimize to 5–10 minutes to prevent decomposition of labile intermediates.
  • In-line Analytics : Integrate FTIR or UV probes to monitor carboxamide formation in real time . Example parameters:
ParameterValue
SolventAcetonitrile/water (3:1)
Flow rate0.2 mL/min
Yield85–90%

Q. What strategies mitigate racemization during the synthesis of the chiral pyrrolidine ring?

  • Chiral Auxiliaries : Use (S)-proline-derived catalysts to enforce enantioselectivity (>90% ee).
  • Low-Temperature Conditions : Perform reactions at –20°C to slow racemization.
  • Kinetic Resolution : Employ enzymes like lipases to selectively hydrolyze undes enantiomers .
  • Circular Dichroism (CD) : Monitor optical activity at 220–250 nm to detect racemization during purification .

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility profiles across different solvents?

  • Solubility Testing : Use standardized shake-flask methods (USP <1174>) in triplicate.
  • Hansen Solubility Parameters : Calculate δD (dispersion), δP (polar), δH (hydrogen bonding) to rationalize solvent compatibility. Example
SolventSolubility (mg/mL)δD (MPa¹/²)δP (MPa¹/²)δH (MPa¹/²)
DMSO45.2 ± 2.118.416.410.2
Ethanol8.7 ± 0.915.88.819.4
Poor solubility in ethanol correlates with mismatched δH values, favoring DMSO for biological assays.

Methodological Recommendations

Q. Which in vitro models are suitable for assessing metabolic stability of this compound?

  • Hepatocyte Incubations : Use cryopreserved human hepatocytes (1 × 10⁶ cells/mL) with LC-MS/MS quantification of parent compound.
  • CYP450 Inhibition Assays : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates.
  • Microsomal Stability : Calculate t₁/₂ in pooled liver microsomes (0.5 mg protein/mL) with NADPH regeneration systems .

Q. How to design a robust SAR study for optimizing the 2-methoxyethyl substituent?

  • Variable Substituents : Test -OCH₃, -OC₂H₅, -OCH₂CF₃ at position 3.
  • Biological Endpoints : Measure IC₅₀ against target enzymes and logP for lipophilicity.
  • Statistical DoE : Apply Box-Behnken designs to evaluate interactions between substituent size, electronic effects, and activity .

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